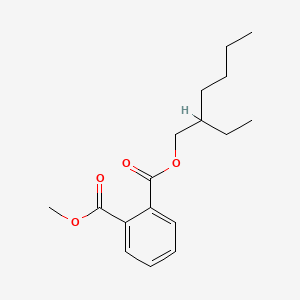

Methyl 2-ethylhexyl phthalate

描述

属性

IUPAC Name |

2-O-(2-ethylhexyl) 1-O-methyl benzene-1,2-dicarboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H24O4/c1-4-6-9-13(5-2)12-21-17(19)15-11-8-7-10-14(15)16(18)20-3/h7-8,10-11,13H,4-6,9,12H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQYNKBGLFNKJPL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(CC)COC(=O)C1=CC=CC=C1C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H24O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20880902 | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56166-83-7 | |

| Record name | 1,2-Benzenedicarboxylic acid, 2-ethylhexyl methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056166837 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | methyl 2-ethylhexyl phthalate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20880902 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Direct Esterification of Phthalic Acid

The preparation of this compound can be achieved by stepwise or selective esterification of phthalic acid with methanol and 2-ethylhexanol. This involves:

- Step 1 : Partial esterification of phthalic acid with methanol to form monomethyl phthalate intermediate.

- Step 2 : Subsequent esterification of the free acid group with 2-ethylhexanol to form this compound.

This process requires careful control of reaction conditions to avoid full diester formation (dimethyl phthalate or di-(2-ethylhexyl) phthalate). The reaction is typically catalyzed by acid catalysts and conducted under reflux with continuous removal of water to shift equilibrium.

Transesterification Approach

Alternatively, this compound can be synthesized by transesterification of dimethyl phthalate with 2-ethylhexanol:

- Catalyst : Titanium-based catalysts such as titanium tetraisopropoxide are effective.

- Conditions : Elevated temperatures (180–270 °C) and controlled pressure (1–4 bar gauge) facilitate the exchange of methyl ester groups with 2-ethylhexyl groups.

- Water Removal : Water formed during ester interchange is continuously removed, often by passing inert gas or azeotropic distillation, to drive the reaction forward.

This method is advantageous for producing monoesters selectively by controlling molar ratios and reaction time.

Reaction Conditions and Catalysts

| Parameter | Typical Range / Catalyst Type | Notes |

|---|---|---|

| Temperature | 150–270 °C | Higher temps accelerate esterification |

| Pressure | Atmospheric to 4 bar gauge | Elevated pressure improves reaction rate |

| Catalysts | Sulfuric acid, titanium tetraisopropoxide (TIPT) | Titanium catalysts favor transesterification |

| Molar Ratio (Alcohol: Acid) | 1:1 to 2.5:1 | Excess alcohol used to drive reaction |

| Water Removal | Continuous removal by inert gas or azeotropic distillation | Essential to shift equilibrium |

| Reaction Time | Several hours (4–12 h) | Depends on catalyst and temperature |

Research Findings and Optimization

- Catalyst Efficiency : Titanium-based catalysts have been shown to provide higher conversion rates and selectivity for esterification and transesterification reactions involving phthalic acid derivatives, minimizing side reactions and foaming issues seen with direct acid catalysis.

- Water Removal : The continuous removal of water along with alcohol vapors is critical in achieving high yields of monoesters such as this compound. This can be done by passing inert gas through the reaction mixture or using azeotropic distillation techniques.

- Reaction Mode : Both batch and continuous processes are feasible. Continuous processes allow for steady feed of reactants and removal of products, improving scalability and product purity.

- Selectivity Control : By adjusting the molar ratio of methanol and 2-ethylhexanol and controlling the reaction time and temperature, selective monoester formation is achievable, preventing over-esterification to diesters.

Summary Table of Preparation Methods

| Method | Reactants | Catalyst | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Direct Esterification | Phthalic acid + Methanol + 2-EH | Acid catalyst (e.g., H2SO4) | 150–200 °C, reflux, water removal | Simple, direct | Difficult to control selectivity |

| Transesterification | Dimethyl phthalate + 2-EH | Titanium tetraisopropoxide | 180–270 °C, 1–4 bar, inert gas | High selectivity, scalable | Requires purified starting esters |

| Stepwise Esterification | Phthalic acid + Methanol then 2-EH | Acid or titanium catalyst | Controlled temp, water removal | Allows selective monoester formation | More complex process |

EH = 2-ethylhexanol

化学反应分析

Hydrolysis

MEHP hydrolyzes under acidic or basic conditions, breaking ester bonds to form phthalic acid and 2-ethylhexanol. Key findings include:

| Reagent/Condition | Products | Catalyst/Environment |

|---|---|---|

| Water + Acid (H₂SO₄) | Phthalic acid, 2-ethylhexanol | Industrial esterification |

| Water + Base (NaOH) | Phthalate salts, 2-ethylhexanol | Laboratory hydrolysis |

-

Kinetics : Hydrolysis rates increase with temperature and catalyst concentration .

-

Environmental Stability : MEHP resists hydrolysis in neutral aqueous environments, contributing to environmental persistence .

Oxidation

Oxidative metabolism dominates in biological systems, producing multiple metabolites via cytochrome P450 enzymes :

Major Oxidative Metabolites

Substitution Reactions

MEHP participates in nucleophilic substitution under alkaline conditions:

| Reagent | Product | Application |

|---|---|---|

| Sodium hydroxide | Phthalate salts | Industrial plasticizer synthesis |

| Ammonium chloride | Ammonium phthalate derivatives | Laboratory synthesis |

Environmental Degradation

-

Photolysis : Ultraviolet light accelerates MEHP breakdown into phthalic acid and volatile organic compounds .

-

Microbial Degradation : Soil and water microbes metabolize MEHP via β-oxidation, producing shorter-chain acids .

Synthetic Routes

MEHP is synthesized industrially via:

-

Esterification : Phthalic anhydride + 2-ethylhexanol + methanol (H₂SO₄ catalyst) .

-

Purification : Distillation removes unreacted alcohols and byproducts .

Key Research Findings

-

Toxicity Link : Oxidative metabolites like MEHHP and MEOHP correlate with endocrine disruption and metabolic disorders .

-

Chirality Effects : Enantiomers of MEHP metabolites exhibit differential biological activity, necessitating stereospecific synthesis for toxicity studies .

For further details on metabolic pathways or environmental impact, consult primary sources .

科学研究应用

Plasticizer in Polymer Industry

MEHP is primarily recognized for its role as a plasticizer in the production of flexible polyvinyl chloride (PVC) and other polymers. Plasticizers like MEHP enhance the flexibility, workability, and durability of these materials. Approximately 80% of phthalates are utilized in this capacity, making them crucial for manufacturing products such as:

- Flooring tiles

- Garden hoses

- Toys

- Medical devices

The stability and low volatility of MEHP make it particularly suitable for these applications, although it also raises concerns regarding environmental persistence and bioaccumulation .

Environmental Impact and Bioaccumulation

Research has shown that MEHP, along with other phthalates, can leach from products into the environment, leading to widespread contamination in soil and water systems. Studies have documented significant concentrations of phthalates in urban soils and sediments, with implications for ecological health and human exposure .

Table 1: Concentration of Phthalates in Environmental Samples

| Region | Mean Concentration (μg/g) |

|---|---|

| North America | 500.02 |

| Europe | 580.12 |

| Asia | 945.45 |

This table summarizes findings from various studies highlighting the environmental presence of MEHP and its related compounds .

Toxicological Studies

MEHP has been identified as an endocrine disruptor, affecting hormonal balance in humans and wildlife. Research indicates that exposure to MEHP can lead to adverse health effects, including reproductive toxicity and developmental issues. Case studies have shown that exposure levels vary significantly across different populations due to factors such as product use and dietary habits .

Case Study: Urinary Levels of Phthalate Metabolites

A study conducted across several European countries found significant differences in urinary levels of MEHP metabolites among children, correlating higher exposure with increased use of personal care products . This highlights the importance of monitoring phthalate levels in vulnerable populations.

Medical Applications

While MEHP is often viewed negatively due to its health risks, it has been explored for potential therapeutic uses. For instance, some research indicates that MEHP may have antimicrobial properties against certain bacterial strains . Additionally, its role in medical devices has led to investigations into safer alternatives that minimize patient exposure during procedures.

Table 2: Antimicrobial Activity of MEHP

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 18.75 µg/mL |

| Escherichia coli | 37.5 µg/mL |

This table presents findings on the antimicrobial efficacy of MEHP against specific bacterial strains .

Regulatory Considerations

Due to the potential health risks associated with MEHP and other phthalates, regulatory bodies have begun to impose restrictions on their use in consumer products, particularly those intended for children. The Consumer Product Safety Improvement Act (CPSIA) has led to increased scrutiny and reduced allowable limits for phthalates in various applications .

Future Research Directions

Ongoing research is necessary to further understand the implications of MEHP exposure on human health and the environment. Future studies should focus on:

- Long-term health effects of low-level exposure

- Development of safer alternatives to phthalates

- Comprehensive risk assessments considering cumulative exposures from multiple sources

作用机制

Methyl 2-ethylhexyl phthalate exerts its effects primarily through its interaction with cellular receptors and enzymes. It is known to disrupt endocrine function by mimicking or inhibiting the action of natural hormones . The compound can bind to hormone receptors, altering the normal signaling pathways and leading to various physiological effects . Additionally, it can induce oxidative stress by disrupting the activities of antioxidant enzymes, leading to cellular damage .

相似化合物的比较

Structural and Functional Differences

- Ester Group Configuration: MEHP is a monoester, whereas DEHP, DMP, and DBP are diesters. This structural difference affects their metabolic pathways, with MEHP forming via hydrolysis of DEHP in biological systems .

- Polarity and Solubility: MEHP’s hydroxyl group increases its polarity compared to non-polar DEHP, influencing its distribution in biological tissues and environmental persistence .

- Toxicity Profiles: MEHP exhibits endocrine-disrupting activity by interfering with hormone receptors, while DEHP and DBP are linked to reproductive toxicity and developmental abnormalities .

Biodegradation

MEHP is less persistent than DEHP due to its polar structure. However, its degradation by microorganisms like Mycobacterium austroafricanum IFP 2173 is slower compared to DEHP, as the 2-ethylhexyl moiety remains intact during microbial metabolism . In contrast, Mono(4-hydroxypentyl)phthalate-d4, a hydroxylated phthalate derivative, degrades more efficiently due to its hydroxyl group enhancing enzymatic accessibility .

Health Implications

MEHP’s endocrine-disrupting effects are well-documented, with studies showing its ability to bind to peroxisome proliferator-activated receptors (PPARs) and disrupt lipid metabolism . In comparison, DEHP’s toxicity is amplified by its lipophilicity, enabling bioaccumulation in adipose tissues .

生物活性

Methyl 2-ethylhexyl phthalate (MEHP) is a metabolite of di(2-ethylhexyl) phthalate (DEHP), a widely used plasticizer. This article explores the biological activity of MEHP, focusing on its potential antimutagenic, toxicological, and endocrine-disrupting properties, as well as its effects on various biological systems.

Chemical Structure and Metabolism

MEHP is formed through the metabolism of DEHP in the liver, where it undergoes various transformations. Approximately 30 metabolites can be produced, with MEHP being one of the most studied due to its biological relevance. The primary metabolites include mono(2-ethyl-5-hydroxyhexyl) phthalate (MEHHP), mono(2-ethyl-5-oxohexyl) phthalate (MEOHP), and mono(2-ethyl-5-carboxypentyl) phthalate (MECPP) .

Antimutagenic Activity

Research indicates that MEHP exhibits significant antimutagenic properties . A study isolated bis(2-ethylhexyl) phthalate from marine organisms, demonstrating its capability to inhibit mutagenicity in Salmonella typhimurium strains. The findings showed a reduction in revertants by up to 97% at specific concentrations, suggesting that MEHP can protect DNA from damage caused by mutagens such as aflatoxin B1 and sodium azide .

Table 1: Antimutagenic Effects of MEHP

| Concentration (ng/mL) | % Inhibition (S. typhimurium TA98) |

|---|---|

| 5000 | 60 |

| 1000 | 51 |

| 100 | Not significant |

Toxicological Effects

Despite its potential benefits, MEHP is also associated with various toxicological effects. Studies have shown that exposure to MEHP can lead to endocrine disruption, particularly affecting thyroid hormone levels. In zebrafish larvae, DEHP and its metabolites have been shown to disrupt the hypothalamic-pituitary-thyroid (HPT) axis, leading to altered thyroid hormone synthesis and regulation .

Key Findings on Toxicity

- Thyroid Hormones : DEHP exposure resulted in reduced levels of triiodothyronine (T3) and thyroxine (T4), indicating potential thyroid dysfunction.

- Reproductive Toxicity : In animal studies, MEHP exposure resulted in testicular atrophy and impaired sperm function .

- Oxidative Stress : MEHP has been linked to increased oxidative stress in various cell types, contributing to cellular damage and dysfunction .

Endocrine Disruption

MEHP acts as an endocrine disruptor by interfering with hormone signaling pathways. It has been shown to activate the Ras/Akt/TRHr pathway, which is crucial for thyroid hormone regulation. This mechanism highlights the potential risks associated with prolonged exposure to phthalates in humans and wildlife .

Case Studies

Several case studies have documented the effects of MEHP on human health:

- Occupational Exposure : A study monitored workers in factories using DEHP, revealing elevated levels of MEHP in urine samples, correlating with adverse health outcomes such as hormonal imbalances and reproductive issues .

- Environmental Impact : Research indicated that MEHP accumulation in soil could alter microbial communities and affect plant health due to its antimicrobial properties, potentially disrupting local ecosystems .

常见问题

What advanced analytical methods are recommended for quantifying MEHP in biological matrices, and how can cross-contamination be minimized during sample preparation?

Basic: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting MEHP due to its high sensitivity and specificity. Sample preparation typically involves enzymatic deconjugation (e.g., β-glucuronidase treatment) followed by solid-phase extraction (SPE) to isolate MEHP from urine or serum .

Advanced: To minimize contamination, use isotopically labeled internal standards (e.g., MEHP-d4) and validate methods against matrix effects. Glassware should be pre-rinsed with methanol, and phthalate-free solvents must be employed to avoid background interference from labware or reagents .

How can researchers design longitudinal studies to assess prenatal MEHP exposure and its association with adverse birth outcomes?

Basic: Cohort studies should collect maternal urine samples at multiple gestational timepoints to measure MEHP metabolites. Covariates like diet, lifestyle, and co-exposure to other phthalates must be recorded .

Advanced: Employ mixed-effects models to account for intra-individual variability in exposure levels. Adjust for creatinine variability using standardized correction methods and validate findings against placental tissue analyses .

What methodologies resolve contradictions in MEHP toxicity data across in vitro and in vivo studies?

Basic: Standardize experimental conditions (e.g., dose metrics, exposure duration) and use harmonized endpoints (e.g., oxidative stress markers, endocrine disruption assays) .

Advanced: Apply physiologically based pharmacokinetic (PBPK) modeling to reconcile dose-response disparities. For example, in vitro hepatic metabolism data can be integrated with in vivo clearance rates to predict tissue-specific toxicity .

What are the best practices for validating MEHP as a biomarker of DEHP exposure in epidemiological studies?

Basic: Confirm metabolite specificity via mass spectrometry fragmentation patterns and compare urinary MEHP levels with dietary/pharmaceutical DEHP intake logs .

Advanced: Conduct sensitivity analyses using alternative biomarkers (e.g., MEHHP, MEOHP) to account for inter-individual metabolic variability. Use Bayesian frameworks to model exposure misclassification .

How should in vitro models be optimized to reflect in vivo MEHP hepatotoxicity mechanisms?

Basic: Use primary human hepatocytes over immortalized cell lines to maintain metabolic competence. Include co-cultures with Kupffer cells to simulate inflammatory responses .

Advanced: Apply microphysiological systems (e.g., liver-on-a-chip) with dynamic flow to mimic hepatic clearance. Validate against transcriptomic data from rodent models exposed to MEHP .

What techniques are used to identify and quantify MEHP degradation products in environmental samples?

Basic: Gas chromatography-mass spectrometry (GC-MS) with derivatization (e.g., MSTFA) detects MEHP oxidation products like phthalic acid. Use EPA Method 606 for water matrices .

Advanced: High-resolution mass spectrometry (HRMS) coupled with non-targeted screening identifies novel degradation intermediates. Apply quantitative structure-activity relationship (QSAR) models to predict persistence .

How can pharmacokinetic models improve MEHP risk assessment in vulnerable populations?

Basic: Use one-compartment models to estimate half-life and urinary excretion rates in pregnant women or children .

Advanced: Develop population-specific PBPK models incorporating gestational changes in metabolism and placental transfer. Validate with amniotic fluid or cord blood data .

What statistical approaches address heterogeneity in meta-analyses of MEHP’s endocrine-disrupting effects?

Basic: Apply random-effects models to pool odds ratios across studies. Assess heterogeneity via I² statistics and subgroup by species or exposure window .

Advanced: Use meta-regression to adjust for confounders like study quality (e.g., NIH Toolbox criteria) or biomarker reliability. Conduct dose-response meta-analyses using restricted cubic splines .

What synthetic routes yield high-purity MEHP for experimental use, and how are byproducts controlled?

Basic: Esterify phthalic anhydride with 2-ethylhexanol under acid catalysis (e.g., H₂SO₄). Purify via vacuum distillation .

Advanced: Optimize reaction conditions (e.g., solvent-free systems, enzymatic catalysis) to minimize diester formation. Characterize purity using nuclear magnetic resonance (NMR) and differential scanning calorimetry (DSC) .

How can cross-species extrapolation of MEHP toxicity data be improved for human health risk assessment?

Basic: Compare metabolic pathways (e.g., cytochrome P450 isoforms) between rodents and humans using liver microsomal assays .

Advanced: Apply interspecies correlation estimation (ICE) models weighted by phylogenetic similarity. Validate with human organoids or transgenic rodent models expressing human metabolic enzymes .

Notes

- Data Sources : Excluded non-academic platforms (e.g., benchchem.com ) and prioritized peer-reviewed studies from PubMed, ECHA, and EPA databases.

- Methodological Rigor : Emphasized reproducibility, validation, and statistical robustness in line with guidelines from Environmental Health Perspectives and Toxicological Sciences.

- Conflict Management : Addressed contradictory findings via pharmacokinetic modeling and meta-analytical adjustments.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。